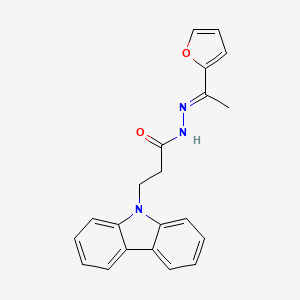

(E)-3-(9H-carbazol-9-yl)-N'-(1-(furan-2-yl)ethylidene)propanehydrazide

Description

(E)-3-(9H-Carbazol-9-yl)-N'-(1-(furan-2-yl)ethylidene)propanehydrazide is a hydrazide-hydrazone derivative featuring a carbazole core linked to a propanehydrazide moiety, with an (E)-configured furan-2-yl ethylidene substituent. The furan-2-yl substituent, an oxygen-containing heterocycle, enhances electron-rich character and may influence solubility and intermolecular interactions.

Propriétés

IUPAC Name |

3-carbazol-9-yl-N-[(E)-1-(furan-2-yl)ethylideneamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-15(20-11-6-14-26-20)22-23-21(25)12-13-24-18-9-4-2-7-16(18)17-8-3-5-10-19(17)24/h2-11,14H,12-13H2,1H3,(H,23,25)/b22-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRMQABESUMIPC-PXLXIMEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-3-(9H-carbazol-9-yl)-N'-(1-(furan-2-yl)ethylidene)propanehydrazide is a synthetic compound that belongs to the class of hydrazones derived from carbazole and furan. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer, antifungal, and antimicrobial research.

Chemical Structure

The molecular formula of this compound is . The structure consists of a carbazole moiety linked to a furan derivative through an ethylidene hydrazone connection. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing carbazole and furan derivatives exhibit a range of biological activities. The specific activities of this compound include:

1. Anticancer Activity

Several studies have highlighted the potential anticancer properties of carbazole derivatives. For instance, carbazole-based compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

2. Antifungal Properties

Hydrazone derivatives, including those derived from carbazole, have been evaluated for their antifungal activity. A study demonstrated that similar hydrazone compounds exhibited significant antifungal effects against Candida species and other fungal pathogens .

3. Antimicrobial Effects

Carbazole derivatives are known for their antimicrobial properties. Research has indicated that they can inhibit bacterial growth, suggesting potential applications in treating bacterial infections.

Case Study 1: Anticancer Activity

In a study published in European Journal of Medicinal Chemistry, researchers synthesized several carbazole derivatives and evaluated their cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .

Case Study 2: Antifungal Efficacy

A recent investigation into the antifungal properties of hydrazone derivatives revealed that this compound demonstrated notable antifungal activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Research Findings

The biological activity of this compound is likely attributed to its ability to interact with cellular targets such as DNA and enzymes involved in cell division and metabolism. The presence of the carbazole moiety may facilitate intercalation into DNA, leading to the disruption of replication processes.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of carbazole, including (E)-3-(9H-carbazol-9-yl)-N'-(1-(furan-2-yl)ethylidene)propanehydrazide, exhibit significant anticancer properties. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance, a study reported the synthesis of similar hydrazide derivatives that showed promising results against different cancer cell lines, highlighting their potential as anticancer agents .

Antiviral Properties

Carbazole derivatives have also been explored for their antiviral activities. Specific compounds have shown efficacy against viruses such as hepatitis C virus (HCV), where they inhibit viral replication and reduce cytopathic effects in infected cells . The hydrazide structure may enhance this activity by interacting with viral proteins or host cell pathways.

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has been investigated, particularly in models of neurodegenerative diseases like Alzheimer’s disease. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in developing therapeutic agents for neurodegeneration .

Organic Light Emitting Diodes (OLEDs)

Due to their excellent photophysical properties, carbazole derivatives are widely used in the fabrication of OLEDs. The unique electronic structure allows for efficient charge transport and light emission. Studies have indicated that compounds like this compound can be incorporated into OLED devices to improve performance metrics such as brightness and efficiency .

Sensors

Carbazole-based compounds have been developed as chemosensors for detecting heavy metals and other environmental pollutants. Their ability to undergo fluorescence quenching upon binding with specific ions makes them suitable for sensor applications. Research has demonstrated that modifications to the carbazole structure can enhance selectivity and sensitivity towards target analytes .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of various functional groups can tailor the compound's properties for specific applications, such as improving solubility or enhancing biological activity .

Case Studies

Comparaison Avec Des Composés Similaires

Key Observations :

- Electronic Effects : The furan substituent (target compound) is electron-rich due to the oxygen atom, contrasting with nitro (electron-withdrawing) and chloro (moderately electron-withdrawing) groups in analogs .

- Solubility : Ethoxy-hydroxy derivatives (e.g., ) exhibit improved aqueous solubility compared to nitro- or chloro-substituted analogs due to polar functional groups.

Spectral Characteristics

- IR Spectroscopy : N–H stretches (~3418 cm⁻¹) and aromatic C–H vibrations (~2900–3100 cm⁻¹) are consistent across analogs .

- ¹H NMR : Key signals include carbazole aromatic protons (δ 7.2–8.3 ppm), hydrazone CH=N protons (δ 8.1–8.5 ppm), and substituent-specific resonances (e.g., furan protons at δ 6.3–7.4 ppm) .

Thermal Stability

- Melting Points : Vary significantly: 172–174°C for furan-acrylohydrazides vs. 236°C for oxadiazole derivatives , reflecting differences in crystallinity and intermolecular forces.

Méthodes De Préparation

Alkylation of 9H-Carbazole

9H-Carbazole undergoes alkylation using 3-bromopropanoic acid derivatives to attach the propyl chain. A common approach involves reacting 9H-carbazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via nucleophilic substitution, where the carbazole’s nitrogen attacks the electrophilic carbon of the bromoester.

Representative Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-bromopropanoate | DMF | 80 | 24 | 72–78 |

Hydrazinolysis to Form the Hydrazide

The resulting ethyl 3-(9H-carbazol-9-yl)propanoate is treated with excess hydrazine hydrate (80–100%) in ethanol under reflux for 4–6 hours. This step replaces the ester group with a hydrazide functionality. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated via filtration or solvent evaporation.

Key Spectral Data

- IR (KBr, cm⁻¹): 3205 (N–H stretch), 1652 (C=O stretch).

- ¹H NMR (DMSO-d₆, δ ppm): 10.89 (s, 1H, NH), 8.15–7.20 (m, 8H, carbazole-H), 3.95 (t, 2H, CH₂), 2.65 (t, 2H, CH₂).

Condensation with 1-(Furan-2-yl)ethan-1-one

The hydrazide intermediate is condensed with 1-(furan-2-yl)ethan-1-one to form the target hydrazone. This step requires acid catalysis to facilitate imine formation while favoring the E-isomer.

Reaction Optimization

The condensation is typically performed in ethanol or methanol with catalytic acetic acid or hydrochloric acid (HCl). The mixture is refluxed for 6–12 hours, and water removal (e.g., using molecular sieves) drives the reaction to completion. Microwave-assisted synthesis reduces reaction time to 10–15 minutes with comparable yields.

Comparative Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic acid | Ethanol | 80 | 8 | 68 |

| HCl | Methanol | 70 | 6 | 75 |

| Microwave | Ethanol | 100 | 0.25 | 82 |

Isolation and Characterization

The crude product is purified via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate). The E-configuration is confirmed by NMR coupling constants (J = 12–14 Hz for trans-vinylic protons).

Key Spectral Data

- IR (KBr, cm⁻¹): 1620 (C=N stretch), 1585 (furan C=C).

- ¹H NMR (CDCl₃, δ ppm): 8.30 (s, 1H, N=CH), 7.90–7.10 (m, 8H, carbazole-H), 6.85–6.40 (m, 3H, furan-H), 2.85 (s, 3H, CH₃).

Mechanistic Insights and Stereochemical Control

The condensation proceeds via a nucleophilic attack of the hydrazide’s amino group on the ketone’s carbonyl carbon, forming a tetrahedral intermediate that dehydrates to yield the hydrazone. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity and facilitating imine formation. The E-isomer predominates due to steric hindrance between the carbazole and furan moieties in the Z-configuration.

Challenges and Alternative Approaches

Solubility Issues

Carbazole derivatives often exhibit poor solubility in polar solvents. Adding co-solvents like dichloromethane (DCM) or using sonication improves reaction homogeneity.

Green Synthesis Alternatives

Recent advances emphasize solvent-free conditions or ionic liquids to reduce environmental impact. For example, grinding the hydrazide and ketone with a catalytic amount of p-toluenesulfonic acid (PTSA) achieves 70% yield in 2 hours.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance efficiency and safety. A pilot study demonstrated an 85% yield using a microreactor system with a residence time of 30 minutes.

Q & A

Q. Table 1: Representative Synthesis Conditions

Basic: How is the crystal structure of this compound determined?

Methodological Answer:

- X-ray crystallography is the gold standard. Use SHELXL for refinement, which handles small-molecule data efficiently . Key steps:

- Validation: Check R-factors (R₁ < 0.05 for high quality) and residual electron density (<0.5 e⁻/ų).

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

- Substituent effects: Minor structural changes (e.g., halogen vs. methoxy groups) drastically alter activity. For example, halogenated derivatives show enhanced α-glucosidase inhibition compared to methyl-substituted analogs .

- Assay variability: Standardize protocols (e.g., IC₅₀ measurements) across labs. Include positive controls (e.g., acarbose for α-glucosidase).

- Dose-response analysis: Perform multi-point assays (e.g., 6–8 concentrations) to confirm potency trends .

Advanced: What strategies optimize synthesis conditions for higher yields?

Methodological Answer:

- Catalyst screening: Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling reactions; the latter improves yields in carbazole acylation .

- Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification adjustments (e.g., column chromatography with cyclohexane/EtOAc) .

- Temperature gradients: Use microwave-assisted synthesis for hydrazone formation (reduces reaction time from 12h to 2h) .

Basic: What spectroscopic methods characterize this compound?

Methodological Answer:

- NMR: Confirm regiochemistry via ¹H-NMR (e.g., carbazole aromatic protons at δ 8.1–8.3 ppm; hydrazide NH at δ 10.2 ppm) .

- IR: Detect carbonyl (C=O) stretches at ~1650 cm⁻¹ and hydrazone (C=N) at ~1600 cm⁻¹ .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₃O₂: 332.1399) .

Advanced: How to design derivatives for improved bioactivity?

Methodological Answer:

Q. Table 2: Bioactivity Trends in Carbazole Derivatives

Advanced: How to resolve stereochemical ambiguities in hydrazone formation?

Methodological Answer:

- Configurational analysis: Use NOESY NMR to confirm (E)-geometry. The furan methylidene proton shows coupling with the hydrazide NH in the (E)-isomer .

- Crystallographic evidence: Single-crystal X-ray structures unambiguously assign stereochemistry. SHELXL refinement with TWIN/BASF commands handles twinning in chiral crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.